molecular formula C6H14ClNO B15333744 (S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride

(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride

Cat. No.: B15333744
M. Wt: 151.63 g/mol
InChI Key: MMQIGHZCQGOOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a pyrrolidine ring and an ethanol group, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride typically involves the reaction of (S)-2-pyrrolidinone with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic addition, followed by hydrolysis and subsequent acidification with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the careful control of reaction temperature, pressure, and the use of catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives such as ketones, aldehydes, alcohols, and substituted pyrrolidines.

Scientific Research Applications

(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-[®-2-Pyrrolidinyl]ethanol Hydrochloride
  • (S)-1-[®-2-Pyrrolidinyl]ethanol Hydrochloride
  • ®-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride

Uniqueness

(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its activity in chiral environments, making it a valuable compound in asymmetric synthesis and drug development.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

1-pyrrolidin-2-ylethanol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5(8)6-3-2-4-7-6;/h5-8H,2-4H2,1H3;1H

InChI Key

MMQIGHZCQGOOFV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN1)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.